molecular formula C19H18F3N5O2 B2893666 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide CAS No. 1797058-90-2

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2893666
CAS No.: 1797058-90-2
M. Wt: 405.381
InChI Key: YRIWATRFKRRAMN-UHFFFAOYSA-N
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Description

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a cyanopyrazine moiety, a piperidine ring, and a trifluoromethoxy-substituted benzamide group, making it an interesting subject for scientific research.

Scientific Research Applications

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes:

    Formation of the cyanopyrazine intermediate: This can be achieved through the reaction of appropriate pyrazine derivatives with cyanating agents under controlled conditions.

    Synthesis of the piperidine intermediate: The piperidine ring can be synthesized via cyclization reactions involving suitable precursors.

    Coupling of intermediates: The cyanopyrazine and piperidine intermediates are then coupled using a suitable linker, such as a methyl group, under catalytic conditions.

    Introduction of the trifluoromethoxybenzamide group: This final step involves the reaction of the coupled intermediate with a trifluoromethoxy-substituted benzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler analogs with fewer functional groups.

Mechanism of Action

The mechanism of action of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-methoxybenzamide: Similar structure but lacks the trifluoromethoxy group.

    N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-chlorobenzamide: Contains a chlorine atom instead of the trifluoromethoxy group.

    N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-fluorobenzamide: Features a fluorine atom in place of the trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential therapeutic applications compared to similar compounds.

Properties

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N5O2/c20-19(21,22)29-15-3-1-14(2-4-15)18(28)26-12-13-5-9-27(10-6-13)17-16(11-23)24-7-8-25-17/h1-4,7-8,13H,5-6,9-10,12H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIWATRFKRRAMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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